Bax-IN-1
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Overview
Description
Bax-IN-1, also known as Bax inhibitor-1, is a highly conserved protein found in both plants and animals. It is primarily known for its role in inhibiting apoptosis, a form of programmed cell death. This compound is located in the endoplasmic reticulum membrane and is involved in various cellular processes, including stress response and regulation of intracellular calcium levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bax-IN-1 typically involves recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under specific conditions to express the this compound protein, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. Fermentation tanks are used to culture the host cells, and the protein is harvested and purified using industrial-scale chromatography systems. The process is optimized to ensure high yield and purity of the this compound protein .
Chemical Reactions Analysis
Types of Reactions
Bax-IN-1 undergoes various biochemical interactions rather than traditional chemical reactions. It interacts with other proteins and molecules within the cell to exert its effects. For example, this compound interacts with cytochrome b5 and enzymes involved in very-long-chain fatty acid synthesis .
Common Reagents and Conditions
The interactions of this compound typically occur under physiological conditions within the cell. Common reagents used in studies involving this compound include antibodies for detection, inhibitors for functional studies, and various buffers to maintain the appropriate pH and ionic strength .
Major Products Formed
The primary outcome of this compound interactions is the inhibition of apoptosis and the regulation of cellular stress responses. This can lead to increased cell survival under stress conditions and modulation of lipid synthesis .
Scientific Research Applications
Bax-IN-1 has a wide range of applications in scientific research:
Biology: This compound is a key player in apoptosis and stress response pathways, making it a target for research in cell biology and physiology
Medicine: This compound is investigated for its potential therapeutic applications in diseases characterized by excessive cell death, such as neurodegenerative diseases and ischemic injuries
Industry: This compound is used in the development of stress-resistant crops and in biotechnological applications to enhance cell survival in industrial fermentation processes
Mechanism of Action
Bax-IN-1 exerts its effects by interacting with various molecular targets and pathways within the cell. It is known to regulate intracellular calcium levels and modulate the activity of enzymes involved in lipid synthesis. This compound also interacts with proteins such as cytochrome b5 and very-long-chain fatty acid synthases, influencing their activity and stability . Additionally, this compound can inhibit the pro-apoptotic protein Bax, preventing the initiation of the apoptotic cascade .
Comparison with Similar Compounds
Bax-IN-1 is unique in its ability to inhibit apoptosis and regulate stress responses across different species. Similar compounds include other members of the Bcl-2 family of proteins, such as Bcl-2 and Bcl-XL, which also regulate apoptosis but through different mechanisms . Unlike this compound, which is located in the endoplasmic reticulum, Bcl-2 and Bcl-XL are primarily found in the mitochondria .
List of Similar Compounds
- Bcl-2
- Bcl-XL
- MCL-1
- BAX
- BAK
This compound stands out due to its unique localization and interaction with endoplasmic reticulum-associated proteins, making it a critical regulator of cellular stress responses and apoptosis .
Properties
IUPAC Name |
N-[(E)-1-(5-methylfuran-2-yl)ethylideneamino]-5H-[1,2,4]triazino[5,6-b]indol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O/c1-9-7-8-13(23-9)10(2)19-21-16-18-15-14(20-22-16)11-5-3-4-6-12(11)17-15/h3-8H,1-2H3,(H2,17,18,21,22)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMZPGUGBDWVTQ-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=NNC2=NC3=C(C4=CC=CC=C4N3)N=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C(=N/NC2=NC3=C(C4=CC=CC=C4N3)N=N2)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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